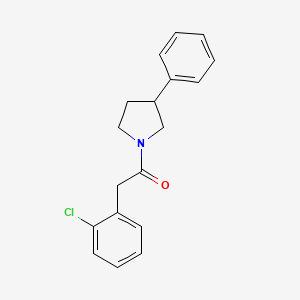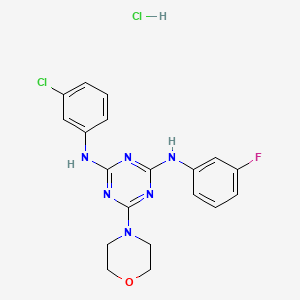![molecular formula C22H22N2O4S B2748691 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866843-10-9](/img/structure/B2748691.png)
8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Sulfonylation: The quinoline derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Spirocyclization: The final step involves the formation of the spirocyclic structure. This can be achieved by reacting the sulfonylated quinoline with a suitable spirocyclic precursor under conditions that promote cyclization, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of related bioactive molecules.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to enhance binding affinity to certain proteins, while the quinoline core can intercalate with DNA or interact with other nucleic acid structures. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
- 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structural configuration, which provides a unique combination of chemical reactivity and biological activity. The presence of both the benzenesulfonyl and quinoline moieties in a spirocyclic framework offers distinct advantages in terms of binding affinity and specificity for biological targets.
This detailed overview should provide a comprehensive understanding of 8-[3-(Benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[45]decane, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
8-[3-(benzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-29(26,17-6-2-1-3-7-17)20-16-23-19-9-5-4-8-18(19)21(20)24-12-10-22(11-13-24)27-14-15-28-22/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJBTQEYIFONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)
![N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2748612.png)

![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)

![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2748617.png)
![(NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline](/img/structure/B2748618.png)




![7-hydroxy-4-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2748625.png)

![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)
